6-Chloro-2,4-dimethylnicotinic acid
Overview
Description
6-Chloro-2,4-dimethylnicotinic acid is a chemical compound with the molecular formula C8H8ClNO2 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 6-chloro-2,4-dimethyl-nicotinic acid ethyl ester with 4N NaOH in ethanol at 90°C for 1 hour . Another method involves the reaction of 6-chloro-2,4-dimethylnicotinonitrile with sulfuric acid in water at 120°C for 16 hours, followed by the addition of sodium nitrite at 90°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H,11,12) . The molecular weight of the compound is 185.61 .Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Anxiolytic and Anticonvulsant Activity
6-Chloro-2,4-dimethylnicotinic acid has been studied for its potential in creating anxiolytic (anxiety-reducing) compounds. Glozman et al. (2001) investigated the synthesis of 4-amino-2,6-dimethylnicotinic acid esters and amides, starting with 4-chloro-2,6-dimethylnicotinic acid, and evaluated their anxiolytic activity (Glozman et al., 2001).
Anti-Inflammatory and Analgesic Properties
Another area of research involves the anti-inflammatory and analgesic properties of derivatives of this compound. Gavrilov et al. (2000) synthesized alkylamides of 2-alkoxy-4,6-dimethylnicotinic acids, structurally similar to this compound, and studied their anti-inflammatory and analgesic actions (Gavrilov et al., 2000).
Synthesis and Chemical Analysis
The compound has also been a subject in the synthesis and chemical analysis field. For example, Tsumoto et al. (2003) discussed the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization, using 6-methylnicotinic acid and 2,6-dimethylnicotinic acid (Tsumoto et al., 2003).
Environmental Impact Studies
In environmental research, Krkošek et al. (2011) studied the reaction of free chlorine with pharmaceutical compounds, including those similar to this compound, to understand the formation of chlorinated by-products in wastewater treatment (Krkošek et al., 2011).
Potential in Anticancer Drug Development
Research by Santana et al. (2020) synthesized derivatives from compounds structurally related to this compound for potential use as anticancer drugs. They conducted molecular dynamic studies suggesting these compounds' potential as DNA intercalators (Santana et al., 2020).
properties
IUPAC Name |
6-chloro-2,4-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEYJNUECZLISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392552 | |
Record name | 6-Chloro-2,4-dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
630082-81-4 | |
Record name | 6-Chloro-2,4-dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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